molecular formula C15H22N2O3 B1455126 Methyl 3-[(6-aminohexyl)carbamoyl]benzoate CAS No. 163755-54-2

Methyl 3-[(6-aminohexyl)carbamoyl]benzoate

Cat. No. B1455126
M. Wt: 278.35 g/mol
InChI Key: NADNQOVPEIMFGA-UHFFFAOYSA-N
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Description

“Methyl 3-[(6-aminohexyl)carbamoyl]benzoate” is a chemical compound that contains 37 bonds in total, including 15 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) . It consists of 38 atoms: 22 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[(6-aminohexyl)carbamoyl]benzoate” is characterized by several functional groups, including an ester, a secondary amide, and a primary amine . It’s a versatile compound with unique structural properties that offer potential applications in various scientific research areas.

Scientific Research Applications

Synthesis and Radiotracer Applications

The synthesis of carbon-11-labeled CK1 inhibitors, including compounds closely related to Methyl 3-[(6-aminohexyl)carbamoyl]benzoate, has been reported for potential applications as PET radiotracers in imaging Alzheimer's disease. The complex synthesis process involves multiple steps, leading to radiotracers that could help in understanding the progression of neurodegenerative diseases (Gao, Wang, & Zheng, 2018).

Polymer Synthesis

Research on the synthesis of new AB monomers for dihydroxyl modified polybenzoxazole (PBO) underscores the importance of benzoyl-based intermediates in creating high-performance materials. These monomers could enhance the thermal and mechanical properties of polymers, suggesting potential applications in advanced engineering and materials science (Deming et al., 2015).

Tubulin Polymerization Inhibition

Methyl 3-[(6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino]benzoate (GN39482), a compound with structural similarities, demonstrated promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This activity was linked to its potential as an anti-cancer agent, indicating the therapeutic relevance of benzoyl-amino derivatives in oncology (Minegishi et al., 2015).

Crystal Engineering

Studies involving methyl 2-(carbazol-9-yl)benzoate revealed its unique behavior under high pressure, transforming from a high-Z′ structure to a more stable form. This research contributes to the field of crystal engineering, suggesting that benzoyl derivatives could play a role in the development of new materials with tailored physical properties (Johnstone et al., 2010).

properties

IUPAC Name

methyl 3-(6-aminohexylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-20-15(19)13-8-6-7-12(11-13)14(18)17-10-5-3-2-4-9-16/h6-8,11H,2-5,9-10,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADNQOVPEIMFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10776244
Record name Methyl 3-[(6-aminohexyl)carbamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10776244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(6-aminohexyl)carbamoyl]benzoate

CAS RN

163755-54-2
Record name Methyl 3-[(6-aminohexyl)carbamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10776244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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